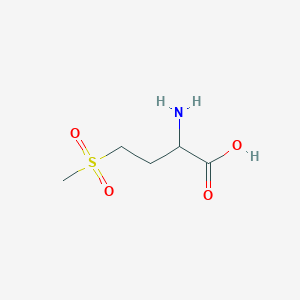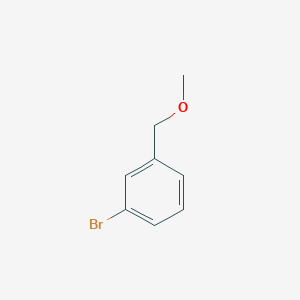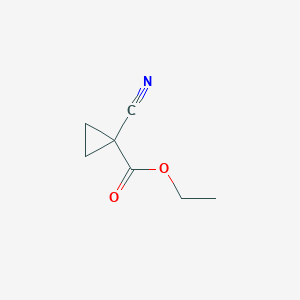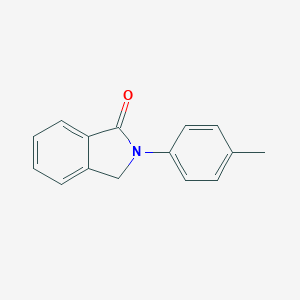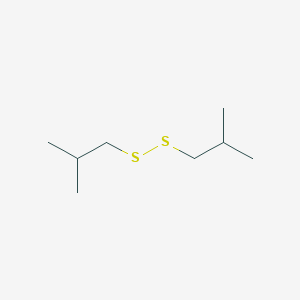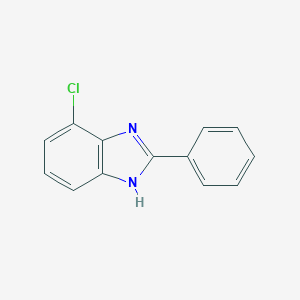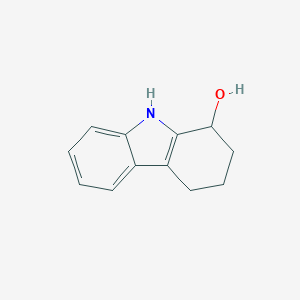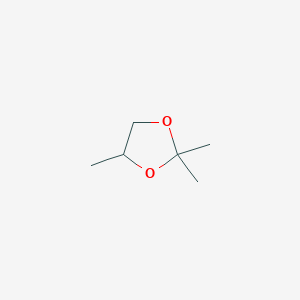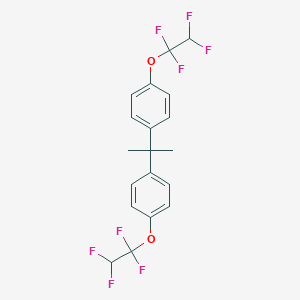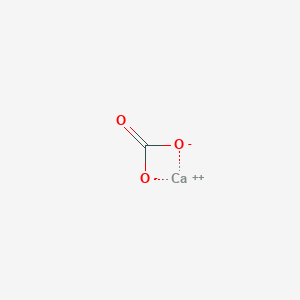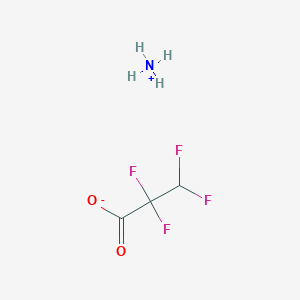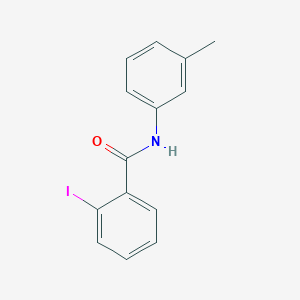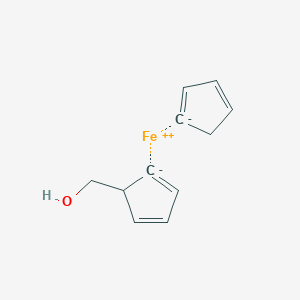
Ferrocenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Ferrocenemethanol and its derivatives can be synthesized through multiple chemical reactions, including the reduction of ferrocenecarboxylic acids or esters and the condensation of ferrocene aldehyde with amino acid esters, followed by reduction. The synthesis processes highlight the versatility and reactivity of ferrocene as a core structure for modifications and functionalizations. For instance, a series of primary ferrocenylalcohols was synthesized by reducing the appropriate ferrocenylcarboxylic acids or their esters, showcasing the method's efficiency and the influence of side chain length on the electrochemical properties of the resulting compounds (Davis et al., 2005).
科学的研究の応用
Electron Transfer Studies
Ferrocenemethanol has been a subject of study for understanding electron transfer processes. Research has highlighted its use in cyclic voltammetry and scanning electrochemical microscopy to quantitatively study the kinetics of electron transfer at modified gold electrodes. These studies show that Ferrocenemethanol's oxidation rate depends on the thickness of the modifying layer on electrodes, providing insights into surface modification and electron transfer kinetics (Cannes, Kanoufi, & Bard, 2003).
Bioorganometallic Chemistry
The role of Ferrocenemethanol in bioorganometallic chemistry, particularly in the synthesis of new organometallic compounds and their biological and medical effects against diseases like cancer and malaria, has been significant. Its stable, nontoxic nature and good redox properties make it a promising candidate for developing new therapeutic agents (Fouda, Abd-Elzaher, Abdelsamaia, & Labib, 2007).
Synthesis of Ferrocene-carbohydrate Conjugates
Ferrocenemethanol has been utilized in the synthesis of ferrocene-carbohydrate conjugates, using strategies such as the reaction of thioglycosides with ferrocenemethanol. These conjugates have potential applications in electrochemical probes for molecular recognition studies, offering a pathway to explore interactions with biological molecules (Casas-Solvas, Vargas-Berenguel, Capitán-Vallvey, & Santoyo-González, 2004).
Green Chemistry and Organic Synthesis
Ferrocenemethanol serves as a starting material in green chemistry for synthesizing various ferrocene organic color compounds. Its use in solvent-free synthesis showcases its versatility and the environmental benefits of employing such methodologies in chemical synthesis (Liu Xin-ping, 2013).
Electrochemical Applications
The modification of electrodes with ferrocenemethanol has been explored for enhancing electronic communication through molecular clusters. This enhanced communication, based on intermolecular hydrogen bonding, suggests potential applications in designing molecular memory devices and other electrochemical sensors (Yang, Zheng, Yan, Liu, & Shao, 2018).
Safety And Hazards
特性
CAS番号 |
1273-86-5 |
|---|---|
製品名 |
Ferrocenemethanol |
分子式 |
C11H12FeO 10* |
分子量 |
216.06 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |
InChI |
InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |
InChIキー |
BABNBVAUPOJYIM-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |
正規SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



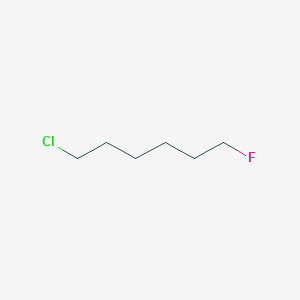
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
